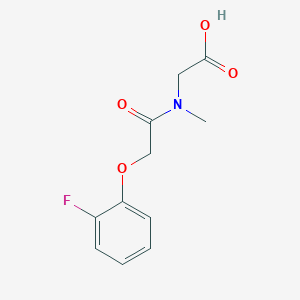![molecular formula C31H32BrNO4S2 B14789582 N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide](/img/structure/B14789582.png)
N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide: is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a bromophenethyl group, a trimethylbenzene core, and a biphenyl moiety with a methylsulfonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Bromophenethyl Intermediate: The initial step involves the bromination of phenethylamine to obtain 3-bromophenethylamine.
Synthesis of the Trimethylbenzene Core: The trimethylbenzene core can be synthesized through Friedel-Crafts alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Biphenyl Moiety: The biphenyl moiety with a methylsulfonyl substituent is prepared separately and then coupled with the trimethylbenzene core using a suitable coupling reagent.
Final Assembly: The final step involves the sulfonamide formation by reacting the bromophenethyl intermediate with the coupled biphenyl-trimethylbenzene compound under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the bromophenethyl group, converting it to a phenethyl group.
Substitution: The bromine atom in the bromophenethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Phenethyl derivatives.
Substitution: Azides, thiols, and other substituted phenethyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, particularly targeting sulfonamide-sensitive enzymes.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the natural substrate, thereby blocking the active site. The bromophenethyl and biphenyl moieties contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler analog with a single sulfonamide group.
N-Phenylbenzenesulfonamide: Contains a phenyl group instead of the bromophenethyl group.
N-(3-methylphenethyl)benzenesulfonamide: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
The uniqueness of N-(3-bromophenethyl)-2,4,6-trimethyl-N-((3-(methylsulfonyl)-[1,1-biphenyl]-4-yl)methyl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenethyl group enhances its potential for further functionalization, while the biphenyl moiety contributes to its stability and binding properties.
Propriétés
Formule moléculaire |
C31H32BrNO4S2 |
|---|---|
Poids moléculaire |
626.6 g/mol |
Nom IUPAC |
N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[(2-methylsulfonyl-4-phenylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C31H32BrNO4S2/c1-22-17-23(2)31(24(3)18-22)39(36,37)33(16-15-25-9-8-12-29(32)19-25)21-28-14-13-27(20-30(28)38(4,34)35)26-10-6-5-7-11-26/h5-14,17-20H,15-16,21H2,1-4H3 |
Clé InChI |
IWCQSKKOFRYBKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC(=CC=C2)Br)CC3=C(C=C(C=C3)C4=CC=CC=C4)S(=O)(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide](/img/structure/B14789500.png)

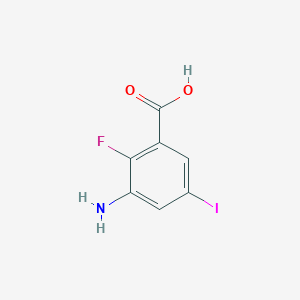
![2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
![4-Propan-2-yl-2-[4-propan-2-yl-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14789514.png)

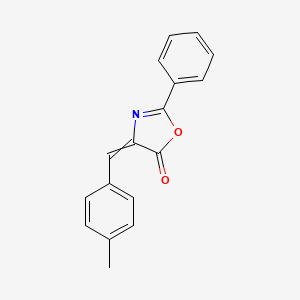
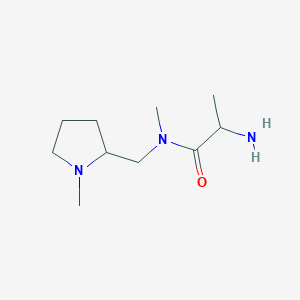

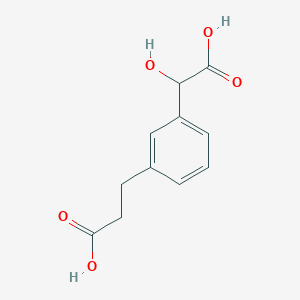
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14789549.png)
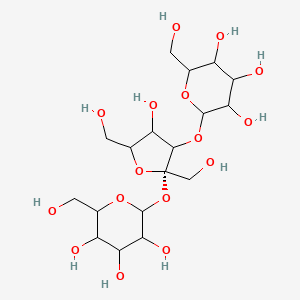
![1-{4-[(6-Aminoquinazolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(3-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14789566.png)
